molecular formula C14H14O B14356582 1,4-Dimethyl-7-acetylazulene CAS No. 91813-74-0

1,4-Dimethyl-7-acetylazulene

Cat. No.: B14356582
CAS No.: 91813-74-0
M. Wt: 198.26 g/mol
InChI Key: ZZVZGSYEPXXGHA-UHFFFAOYSA-N
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Description

1,4-Dimethyl-7-acetylazulene is an organic compound belonging to the azulene family, characterized by its deep blue color. Azulene derivatives are known for their unique chemical structure and interesting biological properties. This compound is particularly notable for its applications in various scientific fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,4-Dimethyl-7-acetylazulene can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 1,4-dimethyl-7-isopropylazulene with acetyl chloride in the presence of a Lewis acid catalyst can yield this compound .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to isolate the desired compound.

Chemical Reactions Analysis

Types of Reactions: 1,4-Dimethyl-7-acetylazulene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic aromatic substitution reactions can occur, where substituents like halogens or nitro groups are introduced into the azulene ring.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst like iron(III) chloride.

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of halogenated or nitro-substituted azulene derivatives.

Scientific Research Applications

Mechanism of Action

1,4-Dimethyl-7-acetylazulene can be compared with other azulene derivatives, such as guaiazulene and chamazulene:

Uniqueness: this compound stands out due to its specific acetyl group, which imparts unique chemical and biological properties, making it valuable for various applications in research and industry.

Comparison with Similar Compounds

  • Guaiazulene
  • Chamazulene
  • 1,4-Dimethyl-7-isopropylazulene

Properties

CAS No.

91813-74-0

Molecular Formula

C14H14O

Molecular Weight

198.26 g/mol

IUPAC Name

1-(3,8-dimethylazulen-5-yl)ethanone

InChI

InChI=1S/C14H14O/c1-9-4-6-12(11(3)15)8-14-10(2)5-7-13(9)14/h4-8H,1-3H3

InChI Key

ZZVZGSYEPXXGHA-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C=CC(=C2C=C(C=C1)C(=O)C)C

Origin of Product

United States

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